![molecular formula C7H10N2O3 B1627490 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 748743-73-9](/img/structure/B1627490.png)
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds containing two nitrogen and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Molecular Structure Analysis
Oxadiazoles, including 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
While specific chemical reactions involving 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid are not available in the retrieved papers, oxadiazoles in general have been utilized in various chemical reactions due to their hydrogen bond acceptor properties .Scientific Research Applications
Antioxidant Activity
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid derivatives have been explored for their antioxidant properties. Research on new 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed compounds with significant free-radical scavenging ability, indicating potential applications in areas where oxidative stress plays a role, such as in the prevention of diseases related to oxidative damage (Shakir, Ariffin, & Abdulla, 2014).
Antitumor Activity
Analogs of natural products containing a 1,2,4-oxadiazole ring, synthesized from 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, have shown promise in antitumor activity. One study demonstrated that certain synthesized compounds exhibited potent antitumor effects across a panel of cell lines, suggesting the potential of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid derivatives in cancer research and treatment (Maftei et al., 2013).
Antibacterial and Anthelmintic Activity
The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound derived from 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, revealed moderate anthelmintic activity and poor antibacterial activity. This indicates the potential for developing new antimicrobial agents from 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid derivatives (Sanjeevarayappa et al., 2015).
Synthesis of Chiral Auxiliaries
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid has been utilized in the synthesis of new chiral auxiliaries, which are crucial in asymmetric synthesis. These auxiliaries can significantly impact the development of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals (Studer, Hintermann, & Seebach, 1995).
Bismuth-based Synthesis
Innovative bismuth-based cyclic synthesis methods have been developed using derivatives of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid. These methods contribute to the advancement of synthetic chemistry, enabling the creation of complex molecules under mild conditions, which is beneficial for developing new materials and pharmaceuticals (Kindra & Evans, 2014).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives have a wide spectrum of biological activities and are often used in drug development .
Mode of Action
It is known that the 1,2,4-oxadiazole ring has unique bioisosteric properties . This suggests that the compound might interact with its targets by mimicking the structure of a bioactive molecule, thereby modulating the activity of the target.
properties
IUPAC Name |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXCPARNFHMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599901 | |
Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | |
CAS RN |
748743-73-9 | |
Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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